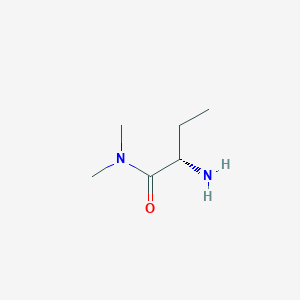![molecular formula C73H88N4 B11761531 3,5-Bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphenyl]-4-yl]methyl}-[1,1'-biphenyl]-4-amine](/img/structure/B11761531.png)
3,5-Bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphenyl]-4-yl]methyl}-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(propan-2-yl)-4’-{tris[4’-amino-3’,5’-bis(propan-2-yl)-[1,1’-biphenyl]-4-yl]methyl}-[1,1’-biphenyl]-4-amine is a complex organic compound characterized by its multiple biphenyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(propan-2-yl)-4’-{tris[4’-amino-3’,5’-bis(propan-2-yl)-[1,1’-biphenyl]-4-yl]methyl}-[1,1’-biphenyl]-4-amine involves multiple steps, including the formation of biphenyl intermediates and subsequent functionalization with amino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(propan-2-yl)-4’-{tris[4’-amino-3’,5’-bis(propan-2-yl)-[1,1’-biphenyl]-4-yl]methyl}-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated biphenyl derivatives, while reduction may produce fully saturated biphenyl compounds .
Scientific Research Applications
3,5-Bis(propan-2-yl)-4’-{tris[4’-amino-3’,5’-bis(propan-2-yl)-[1,1’-biphenyl]-4-yl]methyl}-[1,1’-biphenyl]-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Bis(propan-2-yl)-4’-{tris[4’-amino-3’,5’-bis(propan-2-yl)-[1,1’-biphenyl]-4-yl]methyl}-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to form hydrogen bonds and other interactions with proteins and nucleic acids, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(propan-2-yl)-4H-1,2,4-triazole
- 1,3-Bis(2-propynyloxy)propan-2-ol
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 3,5-Bis(propan-2-yl)-4’-{tris[4’-amino-3’,5’-bis(propan-2-yl)-[1,1’-biphenyl]-4-yl]methyl}-[1,1’-biphenyl]-4-amine stands out due to its complex structure and the presence of multiple biphenyl and amino groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C73H88N4 |
|---|---|
Molecular Weight |
1021.5 g/mol |
IUPAC Name |
2,6-di(propan-2-yl)-4-[4-[tris[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]methyl]phenyl]aniline |
InChI |
InChI=1S/C73H88N4/c1-41(2)61-33-53(34-62(42(3)4)69(61)74)49-17-25-57(26-18-49)73(58-27-19-50(20-28-58)54-35-63(43(5)6)70(75)64(36-54)44(7)8,59-29-21-51(22-30-59)55-37-65(45(9)10)71(76)66(38-55)46(11)12)60-31-23-52(24-32-60)56-39-67(47(13)14)72(77)68(40-56)48(15)16/h17-48H,74-77H2,1-16H3 |
InChI Key |
YRQAJMRXGLNZGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC(=C(C(=C4)C(C)C)N)C(C)C)(C5=CC=C(C=C5)C6=CC(=C(C(=C6)C(C)C)N)C(C)C)C7=CC=C(C=C7)C8=CC(=C(C(=C8)C(C)C)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


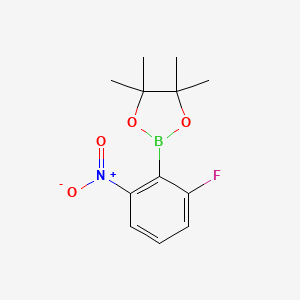
![(R)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B11761456.png)

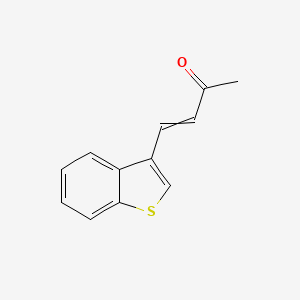
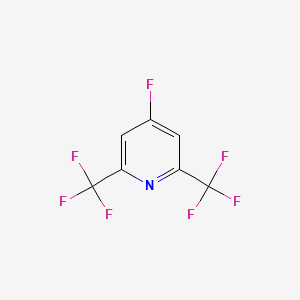
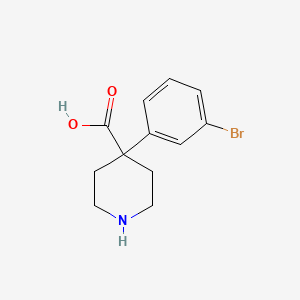

![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11761502.png)

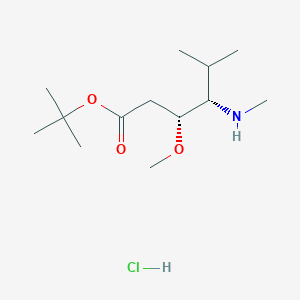
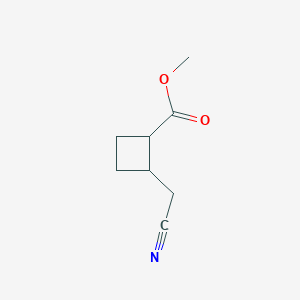
![(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol](/img/structure/B11761512.png)
![2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde](/img/structure/B11761514.png)
